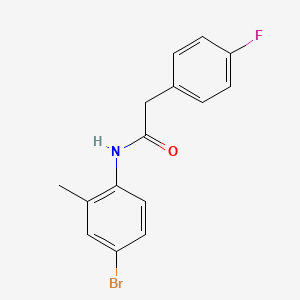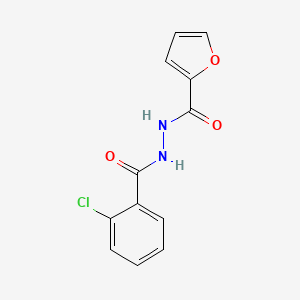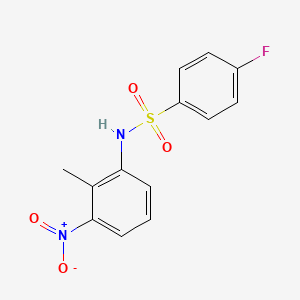![molecular formula C19H12ClN3O2 B5885469 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as BCI-121, is a compound that has gained significant attention in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
作用機序
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is believed to target multiple signaling pathways involved in inflammation, cancer, and other diseases. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases, which play important roles in these pathways. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as macrophages and T cells. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells. Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have neuroprotective effects, including the ability to promote the survival of neurons and to reduce oxidative stress.
実験室実験の利点と制限
One advantage of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in cancer therapy. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have anti-tumor effects, and future studies could explore its potential as a cancer treatment. Additionally, further studies could explore the mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide and its potential as a tool for studying various biological processes and diseases.
合成法
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves a multi-step process that begins with the reaction of 5-chloro-2-aminobenzoxazole with 4-bromoaniline to form an intermediate product. This intermediate is then reacted with nicotinamide to form the final product, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory and anti-cancer effects, as well as its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-5-8-17-16(10-14)23-19(25-17)12-3-6-15(7-4-12)22-18(24)13-2-1-9-21-11-13/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSUNWOFGGLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)


![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)
![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)



![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)